Cas no 1171324-24-5 (2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)

2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- 2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- F5686-0860
- AKOS024517139
- 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- 1171324-24-5
- VU0519103-1
- 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
-
- インチ: 1S/C20H21FN6O2S/c1-14-10-19(29-25-14)24-18(28)12-30-20-11-17(22-13-23-20)27-8-6-26(7-9-27)16-5-3-2-4-15(16)21/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,28)
- InChIKey: SCWNWZOFMGWMCH-UHFFFAOYSA-N
- SMILES: C(NC1ON=C(C)C=1)(=O)CSC1=CC(N2CCN(C3=CC=CC=C3F)CC2)=NC=N1
計算された属性
- 精确分子量: 428.143
- 同位素质量: 428.143
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 567
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113A^2
- XLogP3: 3.3
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5686-0860-5μmol |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-4mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-1mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-2μmol |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-2mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-5mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5686-0860-3mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
1171324-24-5 | 3mg |
$63.0 | 2023-09-09 |
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-({6-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS: 1171324-24-5)
The compound 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS: 1171324-24-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. Studies have demonstrated that the incorporation of the 2-fluorophenylpiperazine moiety enhances the compound's affinity for specific receptor subtypes, while the thioacetamide linker contributes to its metabolic stability. These structural attributes make it a promising candidate for further development in the treatment of neurological and psychiatric disorders.
In vitro and in vivo studies have revealed that 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide exhibits potent activity as a modulator of serotonin and dopamine receptors. Specifically, it has shown high selectivity for the 5-HT1A and D2 receptor subtypes, which are implicated in conditions such as anxiety, depression, and schizophrenia. These findings suggest that the compound could serve as a novel therapeutic agent for these disorders, potentially offering improved efficacy and reduced side effects compared to existing treatments.
Further investigations into the pharmacokinetic profile of this compound have highlighted its favorable absorption and distribution properties. The molecule demonstrates good oral bioavailability and crosses the blood-brain barrier efficiently, which is critical for its intended CNS applications. Additionally, metabolic studies indicate that the compound undergoes minimal hepatic degradation, reducing the risk of drug-drug interactions and enhancing its safety profile.
Despite these promising results, challenges remain in the development of 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide as a clinical candidate. Current research is addressing issues related to its solubility and formulation stability, which are essential for large-scale production and patient administration. Moreover, ongoing preclinical studies are evaluating its long-term safety and potential off-target effects to ensure its suitability for human trials.
In conclusion, 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide represents a promising avenue for drug discovery in the realm of neuropsychiatric disorders. Its unique pharmacological profile and favorable pharmacokinetic properties position it as a strong candidate for further development. Future research will likely focus on optimizing its formulation and conducting rigorous clinical trials to validate its therapeutic potential.
1171324-24-5 (2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide) Related Products
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 25020-13-7(Fructose-histidine)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)




